molecular formula C16H14ClN3O2S B11328272 N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chloro-3-methylphenoxy)propanamide

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chloro-3-methylphenoxy)propanamide

Cat. No.: B11328272
M. Wt: 347.8 g/mol
InChI Key: MNTKNVBJTUEXON-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chloro-3-methylphenoxy)propanamide is a complex organic compound that features a benzothiadiazole ring and a chlorinated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chloro-3-methylphenoxy)propanamide typically involves multiple steps:

    Formation of the Benzothiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated precursor.

    Amidation: The final step involves the formation of the amide bond, which can be done using coupling reagents like carbodiimides under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chloro-3-methylphenoxy)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chloro-3-methylphenoxy)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzothiadiazole ring can engage in π-π interactions, while the phenoxy group can form hydrogen bonds or hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chloro-3-methylphenoxy)propanamide is unique due to the presence of both a chlorinated and methylated phenoxy group, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its interactions with specific targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14ClN3O2S

Molecular Weight

347.8 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-chloro-3-methylphenoxy)propanamide

InChI

InChI=1S/C16H14ClN3O2S/c1-9-7-12(4-5-13(9)17)22-10(2)16(21)18-11-3-6-14-15(8-11)20-23-19-14/h3-8,10H,1-2H3,(H,18,21)

InChI Key

MNTKNVBJTUEXON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC3=NSN=C3C=C2)Cl

Origin of Product

United States

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